1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
Description
This compound is a synthetic pyrrol-2-one derivative characterized by a complex substitution pattern. Key structural features include:
- A 3-hydroxy group on the pyrrolone ring, contributing to acidity and metal chelation properties.
- A 7-methoxybenzofuran-2-carbonyl moiety at the 4-position, providing electron-rich aromaticity and steric bulk.
- A p-tolyl group (4-methylphenyl) at the 5-position, enhancing lipophilicity and modulating steric interactions.
Its synthesis likely follows methodologies analogous to those reported for structurally similar compounds, involving multi-step condensation and cyclization reactions .
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-(4-methylphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-16-9-11-17(12-10-16)22-21(24(30)26(31)28(22)14-6-13-27(2)3)23(29)20-15-18-7-5-8-19(32-4)25(18)33-20/h5,7-12,15,22,30H,6,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFDBSKXDDLTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a pyrrolidine ring and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H27N3O4 , with a molecular weight of 409.5 g/mol . The presence of functional groups such as dimethylamino, hydroxy, and methoxybenzofuran enhances its reactivity and biological interactions.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies indicate that the compound has cytotoxic effects against various cancer cell lines. For example, it has shown significant activity against human breast carcinoma cells, suggesting potential as an anticancer agent .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. Its ability to disrupt bacterial cell membranes may contribute to this effect .
- Neuroprotective Effects : The dimethylamino group in the structure may enhance its ability to cross the blood-brain barrier, leading to potential neuroprotective applications in conditions like Alzheimer's disease .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and microbial metabolism, contributing to its therapeutic effects .
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Cytotoxicity Study : A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) cells. Results indicated a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics .
- Antimicrobial Assessment : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .
- Neuroprotective Evaluation : Animal models were used to assess the neuroprotective effects of the compound in induced models of neurodegeneration. Results indicated a reduction in neuroinflammation markers and preservation of neuronal integrity .
Comparative Analysis
To better understand its biological relevance, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Dimethylamino group | Anticancer |
| Compound B | Hydroxy group | Antimicrobial |
| Compound C | Benzofuran moiety | Neuroprotective |
This table highlights how variations in structural features influence biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the literature:
Key Comparative Insights:
Substituent Effects on Solubility: The target compound’s p-tolyl and dimethylamino groups likely increase lipophilicity compared to analogs with polar substituents (e.g., pyridinyl in ). This may reduce aqueous solubility but improve membrane permeability. Compounds with hydroxypropyl or methoxy groups (e.g., ) show moderate polarity, balancing solubility and bioavailability.
Electron-withdrawing groups (e.g., Cl in ) may stabilize the pyrrolone ring but reduce nucleophilic reactivity at the 3-hydroxy position.
Synthetic Accessibility :
- Yields for similar compounds vary widely (17–47%), suggesting that sterically hindered substituents (e.g., isopropyl in ) or electron-deficient aryl groups (e.g., nitro in ) complicate synthesis. The target compound’s 7-methoxybenzofuran moiety may pose challenges in coupling steps.
Biological Implications: While specific data for the target compound are unavailable, analogs with 3-hydroxy-pyrrol-2-one cores exhibit antiestrogenic activity and kinase inhibition. The dimethylamino group may confer additional pharmacological properties, such as interaction with neurotransmitter receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
